molecular formula C17H20O3S B4739726 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate

3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate

Cat. No.: B4739726
M. Wt: 304.4 g/mol
InChI Key: OHESYSGUTXOEQW-UHFFFAOYSA-N
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Description

3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate is a chemical compound of interest in organic and medicinal chemistry research. It belongs to a class of sulfonate esters, which are widely recognized as valuable intermediates in organic synthesis. Compounds featuring a 3,5-dimethylphenyl group are frequently investigated for their role in constructing more complex molecular architectures . The structural motif of benzenesulfonamide derivatives, which share a similar sulfonyl-linkage core, has been extensively studied using techniques like X-ray crystallography, revealing how molecular torsion angles and intermolecular hydrogen bonding can influence solid-state properties and crystal packing . Researchers may explore this specific sulfonate ester as a key building block in the development of novel chemical entities, potentially for applications in material science or as a precursor in pharmaceutical development. The methyl substituents on both aromatic rings can influence the compound's steric bulk and electronic properties, which may be tuned to modulate its reactivity and interaction with biological targets. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethylphenyl) 2,4,5-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3S/c1-11-6-12(2)8-16(7-11)20-21(18,19)17-10-14(4)13(3)9-15(17)5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHESYSGUTXOEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways

The construction of the aryl sulfonate ester linkage can be achieved through a variety of strategic pathways, ranging from classical nucleophilic substitution to modern electro-oxidative and catalytic coupling methods.

Historical and Contemporary Approaches for Aryl Sulfonate Ester Synthesis

Nucleophilic Substitution Reactions with Sulfonyl Chlorides and Phenols

The most conventional and widely employed method for synthesizing aryl sulfonate esters is the reaction between a phenol (B47542) and a sulfonyl chloride. researchtrends.neteurjchem.comresearchgate.net This nucleophilic substitution reaction is typically facilitated by a base, such as pyridine (B92270) or triethylamine, which serves to deprotonate the phenol, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. researchtrends.netresearchgate.net

The versatility of this method has been demonstrated through the reaction of various substituted phenols with a range of sulfonyl chlorides bearing both electron-donating and electron-withdrawing groups. researchgate.net For instance, the synthesis of a close analog, 3,5-dimethylphenyl 4-methylbenzenesulfonate, was achieved in an excellent 90% yield by reacting 3,5-dimethylphenol (B42653) with 4-methylbenzenesulfonyl chloride. researchgate.net The reaction conditions are generally mild, and the resulting aryl sulfonates are often crystalline, which simplifies purification by recrystallization. researchtrends.net

Below is a table summarizing the synthesis of various sulfonate esters using this methodology, illustrating the scope of the reaction with 3,5-dimethylphenol.

Sulfonyl Chloride ReactantPhenol ReactantResulting Sulfonate Ester ProductYield (%)
4-Methylbenzenesulfonyl chloride3,5-Dimethylphenol3,5-Dimethylphenyl 4-methylbenzenesulfonate90
4-Chlorobenzenesulfonyl chloride3,5-Dimethylphenol3,5-Dimethylphenyl 4-chlorobenzenesulfonate75
4-Nitrobenzenesulfonyl chloride3,5-Dimethylphenol3,5-Dimethylphenyl 4-nitrobenzenesulfonate78
2-Nitrobenzenesulfonyl chloride3,5-Dimethylphenol3,5-Dimethylphenyl 2-nitrobenzenesulfonate70

Data sourced from research on the synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. researchgate.net

Electro-Oxidative Sulfonylation Methods for Aryl Sulfonate Esters

In a move towards more sustainable and environmentally friendly chemistry, electro-oxidative methods have been developed for the synthesis of aryl sulfonate esters. eurjchem.comnih.gov This approach utilizes stable and readily available phenols and sodium arenesulfinates as starting materials. nih.govacs.org The reaction proceeds under mild conditions without the need for external chemical oxidants, as electrons serve as the clean redox reagent. nih.govacs.org

Typically conducted in an undivided electrochemical cell with a graphite (B72142) anode and a platinum cathode, this metal-free method demonstrates high functional group tolerance and provides good to excellent yields of a wide range of aryl sulfonate esters. organic-chemistry.org Mechanistic studies suggest the process is initiated by the electrochemical oxidation of sodium arenesulfinates to generate sulfonyl radicals, which then react with phenolate (B1203915) anions. organic-chemistry.org This technique represents a significant advancement, avoiding hazardous reagents while maintaining high efficiency. acs.orgorganic-chemistry.org

Oxidative Esterification of Thiols with Alcohols/Phenols

The direct oxidative esterification of thiols with alcohols or phenols presents another pathway to sulfonate esters. nih.govresearchgate.net This method is notable as it can yield either sulfinic or sulfonic esters depending on the reaction conditions. nih.gov For the synthesis of sulfonic esters, the reaction is typically performed under an oxygen atmosphere. nih.gov Various catalytic systems, including those based on copper or cobalt nanoparticles, have been developed to facilitate this transformation. nih.govrsc.org This approach is part of a growing research interest in synthesizing valuable organosulfur compounds from easily accessible starting materials under mild conditions. nih.gov

Carbene Insertion into O-H Bonds of Sulfonic Acids

A more specialized route to sulfonate esters involves the insertion of a carbene into the O-H bond of a sulfonic acid. researchgate.net The mechanism is believed to involve the addition of an oxygen lone pair from the sulfonic acid into an empty p-orbital of the carbene, followed by a proton transfer to form the final ester product. chemtube3d.com While less common than other methods, carbene insertion represents a distinct strategy for the functionalization of sulfonic acids to their corresponding esters. researchgate.net

Alternative Coupling Reactions for Sulfonate Esters

Several innovative coupling reactions have emerged as powerful tools for aryl sulfonate ester synthesis. One such method is an iodobenzene-catalyzed remote radical C–O cross-coupling of aminoquinolines with sulfonic acids, which proceeds efficiently at room temperature without any transition metal catalysts. rsc.orgresearchgate.net This reaction is notable for its high efficiency and selectivity, providing the sulfonated products in good to excellent yields. rsc.org

Other strategies include transition-metal-catalyzed cross-coupling reactions, which have expanded the toolkit for forming the C–O bond in these esters. eurjchem.comresearchgate.net Furthermore, visible-light-induced multicomponent reactions using arylazo sulfones, a sulfur dioxide surrogate like DABSO, and alcohols have been developed, offering a novel, photocatalyst-free synthesis under mild conditions. nih.gov

Catalytic Systems and Their Influence on Reaction Efficiency

The choice of catalyst is crucial and significantly influences the efficiency, selectivity, and conditions of aryl sulfonate ester synthesis.

In the classical nucleophilic substitution method, bases like pyridine are not merely acid scavengers but can act as nucleophilic catalysts, forming a highly reactive sulfonylpyridinium intermediate. researchtrends.netresearchgate.net

Transition metal catalysis has proven effective in several modern synthetic routes. Copper salts, for example, are used to catalyze the oxidative esterification of thiols and are employed in multicomponent reactions for sulfonate ester synthesis. rsc.orgnih.govrsc.org Iron-catalyzed cross-coupling reactions have also been utilized to prepare alkyl-substituted benzenesulfonate (B1194179) esters. researchgate.net The use of these inexpensive and readily available metal catalysts often allows for milder reaction conditions and broader substrate compatibility. researchgate.net

In contrast, some of the most advanced methods are designed to be catalyst-free or metal-free. Electro-oxidative sulfonylation, for instance, avoids catalysts altogether, relying on electrolysis to drive the reaction. organic-chemistry.org Similarly, the iodobenzene-catalyzed C–O cross-coupling reaction utilizes a non-metal catalyst to achieve high yields under ambient conditions, highlighting a shift towards more sustainable and cost-effective catalytic systems. rsc.org

The table below provides a comparative overview of different catalytic systems and their impact on the synthesis of aryl sulfonate esters.

Synthetic MethodCatalytic SystemRole of Catalyst / Key FeaturesReaction Conditions
Nucleophilic SubstitutionPyridine / Triethylamine (Base)Activates phenol, neutralizes HCl byproduct, can act as a nucleophilic catalyst.Mild, typically room temperature.
Electro-Oxidative SulfonylationNone (Metal-Free)Driven by electric current; avoids external oxidants and metal catalysts.Mild, ambient temperature.
Oxidative EsterificationCopper (CuI) or Cobalt (Co) NanoparticlesCatalyzes the oxidative coupling of thiols and alcohols/phenols.Elevated temperatures (60-80 °C), O₂ atmosphere.
Radical C-O Cross-CouplingIodobenzeneActs as a radical initiator/mediator in a metal-free system.Mild, room temperature.
Multicomponent ReactionCopper (CuI)Catalyzes the coupling of aryl radicals, SO₂, and alcohols.Mild, visible light irradiation.

Transition Metal Catalysis (e.g., Indium, Palladium)

Transition metal catalysis offers mild and efficient routes for the synthesis of aryl sulfonates, including 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate (B280635). Indium and palladium complexes are notable for their efficacy in promoting such sulfonylation reactions.

Indium-catalyzed methods provide a facile and efficient approach for the synthesis of sulfonic esters from sulfonyl chlorides and phenols. researchgate.netthieme-connect.comorganic-chemistry.org This process is valued for its operational simplicity and the use of indium, a metal that is stable in air and relatively non-toxic. organic-chemistry.org The reaction typically proceeds under mild, base-free conditions, which is advantageous for substrates sensitive to harsh reagents. organic-chemistry.org For the synthesis of the target compound, a catalytic amount of indium metal would promote the coupling of 2,4,5-trimethylbenzenesulfonyl chloride with 3,5-dimethylphenol. The reaction tolerates a wide range of functional groups and can be carried out in common organic solvents like acetonitrile. organic-chemistry.orgthieme-connect.com

Palladium-catalyzed cross-coupling reactions represent another powerful tool for forming the C–O–S bond in aryl sulfonates. nih.govnih.govfao.org These methods often involve the coupling of aryl halides or triflates with sulfonic acid salts or the reaction of arylboronic acids with sulfonyl chlorides. nih.govmit.eduacs.orgnih.gov For instance, a palladium catalyst can facilitate the reaction between an arylboronic acid and an aryl chlorosulfate, leading to the formation of the corresponding aryl sulfonate. mit.edu While traditionally used for C-C and C-N bond formation, palladium catalysis has been adapted for C-S and C-O bond formations, providing a versatile platform for synthesizing complex molecules with high functional group tolerance under mild conditions. nih.govnih.govorganic-chemistry.org

Table 1: Comparison of Indium and Palladium Catalysis for Aryl Sulfonate Synthesis

Feature Indium Catalysis Palladium Catalysis
Typical Reactants Sulfonyl Chlorides, Phenols Arylboronic Acids, Aryl Chlorosulfates, Aryl Halides
Catalyst State Indium metal Pd(0) or Pd(II) complexes
Reaction Conditions Mild, often base-free Mild, often requires a base and specific ligands
Advantages Air-stable catalyst, operational simplicity High functional group tolerance, versatile substrate scope
References researchgate.netorganic-chemistry.orgthieme-connect.com nih.govmit.eduacs.orgnih.govmit.edu

Metal-Free and Organocatalytic Approaches

In an effort to develop more sustainable synthetic methods, metal-free and organocatalytic approaches have been explored for the synthesis of sulfonate esters. These methods avoid the use of potentially toxic and expensive transition metals.

One notable approach involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst. A novel protocol has been established for the synthesis of sulfonate derivatives through the direct sulfonylation of 1-sulfonyl-1,2,3-triazoles with various enols, catalyzed by DABCO. tandfonline.com This method is advantageous as it avoids the need for transition metal catalysts and external oxidants, providing the target products in good to excellent yields under mild conditions. tandfonline.com

Iodine-induced synthesis of sulfonate esters from sodium sulfinates and phenols presents another green and efficient metal-free route. researchgate.net This method is low-cost, facile, and affords the desired products in good to excellent yields under mild conditions. researchgate.net The reaction proceeds via a cross-coupling mechanism promoted by iodine.

Visible-Light-Induced Synthesis Mechanisms

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. For the preparation of sulfonate esters, visible-light-induced methods offer a green alternative to traditional thermal reactions.

One such method involves a one-pot, three-component reaction of arylazo sulfones, a sulfur dioxide surrogate like DABCO·(SO₂)₂ (DABSO), and alcohols, which can include phenols like 3,5-dimethylphenol. researchgate.netnih.gov This process can be initiated by visible light, sometimes in the presence of a copper catalyst, to generate aryl sulfonyl radicals. nih.gov These radicals then react with the phenol to form the desired sulfonic ester. This approach is highly efficient and provides a wide range of sulfonic esters in high yields under mild conditions. researchgate.netnih.gov

Another photocatalytic strategy utilizes aryl triflates, which can be derived from phenols, as precursors for aryl radicals. rsc.org This transition-metal-free approach uses UV light and a dual-functional reagent like sodium iodide to activate the aryl triflate. The resulting aryl radical can then be coupled with a sulfur dioxide surrogate and an amine to form sulfonamides, and similar principles can be applied to ester synthesis. rsc.org The use of readily available phenolic precursors makes this an attractive and sustainable method. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate synthesis. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, catalyst loading, and the nature of any additives.

The solvent can have a significant impact on reaction efficiency. For instance, in visible-light-induced syntheses, solvents like dichloromethane (B109758) (CH₂Cl₂) have been found to provide superior yields compared to others like DMF, dioxane, THF, or toluene. nih.gov In some sulfonylation reactions, increasing the amount of water in a mixed solvent system, such as acetonitrile/water, has been shown to dramatically increase the yield of the desired product, highlighting the critical role of the solvent medium. researchgate.net

Temperature is another critical factor. While many modern catalytic methods aim for room temperature reactions, some substrates, particularly sterically hindered ones, may require elevated temperatures to achieve reasonable reaction rates and yields. thieme-connect.com For example, in indium-catalyzed sulfonylations, performing the reaction in DMF at 120 °C can significantly improve the yield for less reactive alcohols. thieme-connect.com

The choice and amount of catalyst are also optimized. For palladium-catalyzed reactions, the selection of the appropriate ligand is often key to achieving high efficiency. organic-chemistry.org Systematic screening of catalyst and ligand combinations is a common practice to identify the most effective system for a particular transformation. organic-chemistry.org

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Solvent-Free and Aqueous Media Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free (neat) reaction conditions and the use of water as a solvent are highly desirable.

Solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been reported, offering a clean and efficient method for sulfonamide synthesis. sci-hub.se Similar principles can be applied to the synthesis of sulfonate esters. These reactions often proceed smoothly and quickly, minimizing waste generation. sci-hub.se

Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of arylsulfonyl chlorides from diazonium salts has been successfully carried out in aqueous acidic conditions, offering significant advantages over procedures that use acetic acid. acs.org The low solubility of the product in water can lead to its precipitation, which protects it from hydrolysis and simplifies purification. acs.org Furthermore, visible-light-driven generation of aryl radicals from arylazo sulfonates has been studied in water, where the solvent can influence the reaction pathway, sometimes favoring desired transformations by minimizing side reactions like hydrogen abstraction. acs.org

Avoidance of Hazardous Reagents and Byproducts

Traditional methods for preparing sulfonyl chlorides, the precursors to sulfonate esters, often rely on hazardous reagents like chlorosulfonic acid or sulfur trioxide. orgsyn.org Green chemistry seeks to replace these with safer alternatives.

The use of sulfur dioxide surrogates, such as potassium metabisulfite (B1197395) (K₂S₂O₅) or DABSO, is a significant advancement. acs.orgrsc.org These solid, stable, and easy-to-handle reagents provide a safe source of SO₂ for sulfonylation reactions. acs.org Palladium-catalyzed reactions using K₂S₂O₅ allow for the direct synthesis of sulfinate intermediates from aryl halides, which can then be converted to sulfones or sulfonamides, avoiding the isolation of sulfonyl chlorides. acs.orgnih.gov

Precursor Derivations and Their Unique Synthetic Routes

Synthesis of 3,5-Dimethylphenol

3,5-Dimethylphenol, also known as 3,5-xylenol, is a crucial phenolic intermediate. chemicalbook.com Several industrial and laboratory-scale methods have been established for its production, each with unique advantages concerning raw material cost, reaction conditions, and yield. google.com

One prominent industrial method involves the gas-phase catalytic conversion of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). chemicalbook.comepo.org This process typically employs a heterogeneous catalyst at high temperatures to achieve aromatization. epo.org Catalysts comprising one or more rare earth metals on an alumina-based carrier have been shown to be effective. epo.org To achieve high selectivity towards 3,5-dimethylphenol, the specific surface area of the catalyst is often controlled to be very low, preferably not exceeding 1.0 m²/g. epo.org In a typical process, pre-heated isophorone is passed over the catalyst in a microflow reactor at temperatures around 600°C. epo.org

Another versatile approach starts from xylene. google.com This multi-step synthesis begins with the carbonylation of xylene (o-, m-, or p-xylene, or a mixture) in the presence of a catalyst and an alkyl halide or anhydride (B1165640) to produce an intermediate, such as 3,5-dimethyl acetophenone. google.com This intermediate then undergoes an oxidation reaction, for instance, a Bayer-Villiger oxidation using a peroxide, to yield a 3,5-dimethylphenol ester. The final step is the hydrolysis of this ester to afford the target 3,5-dimethylphenol. google.com This pathway is advantageous due to the low cost of xylene as a starting material and the mild reaction conditions employed. google.com

A classical laboratory synthesis begins with 3,5-dimethylcyclohex-2-en-1-one. prepchem.com The process involves the bromination of the cyclic ketone in glacial acetic acid. The resulting brominated intermediate is then allowed to stand, leading to the evolution of hydrobromic acid. Subsequent heating and treatment with a strong base, such as potassium hydroxide, induces dehydrobromination and aromatization to form the potassium salt of 3,5-dimethylphenol. The final product is liberated by saturating the alkaline solution with carbon dioxide and is purified by steam distillation, yielding crystalline 3,5-dimethylphenol. prepchem.com

Starting MaterialKey Reagents/CatalystReaction TypeReported YieldReference
IsophoroneRare earth metals on aluminaGas-phase catalytic conversionHigh conversion and selectivity epo.org
Xylene1. Alkyl halide/anhydride, catalyst 2. Peroxide 3. Acid/base1. Carbonylation 2. Oxidation 3. HydrolysisTotal recovery: 65.5-70.6% google.com
3,5-Dimethylcyclohex-2-en-1-one1. Bromine, glacial acetic acid 2. Potassium hydroxideBromination and Aromatization5-6 g from 10 g starting material prepchem.com

Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride

The second precursor, 2,4,5-trimethylbenzenesulfonyl chloride, is an aromatic sulfonyl chloride. The synthesis of arylsulfonyl chlorides can generally be achieved through several reliable methods, primarily involving the chlorosulfonation of the parent arene or the conversion of a corresponding sulfonic acid or aniline (B41778) derivative.

A primary and direct route to arylsulfonyl chlorides is the electrophilic aromatic substitution reaction between the arene and chlorosulfonic acid. For the synthesis of 2,4,5-trimethylbenzenesulfonyl chloride, the starting material would be 1,2,4-trimethylbenzene (B165218) (pseudocumene). This reaction is analogous to the preparation of other substituted benzenesulfonyl chlorides, such as the reaction of m-xylene (B151644) with chlorosulfonic acid to produce 2,4-dimethylbenzenesulfonyl chloride or the reaction of mesitylene (B46885) to form 2,4,6-trimethylbenzenesulfonyl chloride. nih.gov The reaction is typically performed by adding the arene dropwise to an excess of chlorosulfonic acid at a low temperature (e.g., 0°C) to control the exothermic reaction, followed by pouring the mixture onto crushed ice to precipitate the sulfonyl chloride product. nih.gov

An alternative strategy involves the diazotization of the corresponding aniline, followed by a reaction with sulfur dioxide. This method, a variation of the Sandmeyer reaction, is particularly useful when the arene is not suitable for direct chlorosulfonation due to sensitive functional groups or regioselectivity issues. orgsyn.org The synthesis would begin with 2,4,5-trimethylaniline. The aniline is treated with a mixture of hydrochloric acid and acetic acid, then diazotized with sodium nitrite (B80452) at low temperatures (-10°C to -5°C). orgsyn.org The resulting diazonium salt solution is then added to a solution of sulfur dioxide and a copper(I) chloride catalyst in acetic acid. This process generates the desired 2,4,5-trimethylbenzenesulfonyl chloride, which can be isolated after pouring the reaction mixture into ice water. orgsyn.org

A third pathway involves the chlorination of a pre-formed sulfonic acid or its salt. 2,4,5-trimethylbenzenesulfonic acid or its sodium salt can be treated with a chlorinating agent like phosphorus pentachloride or thionyl chloride to yield the sulfonyl chloride. orgsyn.org For instance, the reaction between sodium benzenesulfonate and phosphorus pentachloride is heated in an oil bath to produce benzenesulfonyl chloride, a procedure that can be adapted for the trimethyl-substituted analogue. orgsyn.org

Starting MaterialKey Reagents/CatalystReaction TypeGeneral ApplicabilityReference
1,2,4-Trimethylbenzene (Pseudocumene)Chlorosulfonic acidElectrophilic ChlorosulfonationCommon, direct method for arenes nih.gov
2,4,5-Trimethylaniline1. NaNO₂, HCl 2. SO₂, CuClDiazotization / Sandmeyer ReactionVersatile for substituted anilines orgsyn.org
2,4,5-Trimethylbenzenesulfonic acid (or salt)PCl₅ or SOCl₂Chlorination of Sulfonic AcidStandard conversion method orgsyn.org

Chemical Reactivity and Mechanistic Investigations

Role of 3,5-Dimethylphenyl 2,4,5-Trimethylbenzenesulfonate (B280635) as a Leaving Group

The efficacy of a leaving group is determined by its ability to stabilize the negative charge that develops as it departs from the substrate. Sulfonate esters, including 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate, are considered excellent leaving groups because the resulting sulfonate anion is a weak base, stabilized by resonance. The negative charge is delocalized across the three oxygen atoms of the sulfonyl group, which significantly lowers its energy and makes the departure of the group from a carbon atom energetically favorable.

Generally, electron-withdrawing groups on the aryloxy moiety enhance the leaving group ability by further stabilizing the departing aryloxide through induction or resonance. Conversely, electron-donating groups, such as the methyl groups in the 3,5-dimethylphenyl portion of the title compound, would be expected to slightly decrease the leaving group ability compared to an unsubstituted phenylsulfonate by destabilizing the resultant phenoxide. However, the primary factor remains the inherent stability of the sulfonate anion itself.

A common method for comparing leaving group abilities is through Hammett-type kinetic studies, which correlate reaction rates with substituent constants (σ). For the C–S coupling reactions of aryl benzenesulfonates with Grignard reagents, a Hammett plot for the leaving group effect of various aryloxy groups supports a mechanism where the C–S bond formation is the rate-determining step. researchgate.net Similarly, studies on the pyridinolysis of aryl benzenesulfonates show that the reactivity decreases as the basicity of the leaving aryloxide group increases. cdnsciencepub.com This trend is quantified by the Brønsted-type correlation, which relates the logarithm of the rate constant to the pKa of the conjugate acid of the leaving group. rsc.org

Leaving GroupRelative Reactivity (General Trend)Reasoning
Triflate (CF₃SO₃⁻)ExcellentStrong inductive effect of fluorine atoms provides superior charge stabilization.
Tosylate (p-CH₃C₆H₄SO₃⁻)GoodResonance stabilization from the sulfonyl group and aromatic ring.
Mesylate (CH₃SO₃⁻)GoodResonance stabilization from the sulfonyl group.
3,5-Dimethylphenoxide derived from the title compound Good (predicted)While the methyl groups are electron-donating, the primary stabilization comes from the sulfonate structure.
Halides (I⁻, Br⁻, Cl⁻)Good to ModerateGood leaving groups due to the stability of the corresponding halide ions.

The leaving group efficacy of this compound is influenced by the electronic effects of the methyl substituents on both aromatic rings.

Effects on the Benzenesulfonate (B1194179) Moiety: The 2,4,5-trimethyl substitution pattern on the benzenesulfonate ring introduces electron-donating methyl groups. Alkyl groups are known to be electron-donating through an inductive effect. ucalgary.calibretexts.org This donation of electron density to the sulfur atom can slightly modulate the electrophilicity of the sulfur center and the stability of the sulfonate anion. However, the dominant factor for the leaving group's stability is the resonance delocalization of the negative charge over the three oxygen atoms.

Effects on the Phenoxy Moiety: The 3,5-dimethylphenyl group also possesses electron-donating methyl groups. In a reaction where the S–O bond cleaves, these methyl groups would inductively donate electron density to the aromatic ring, which would slightly destabilize the resulting 3,5-dimethylphenoxide anion. This would, in principle, make it a slightly less effective leaving group compared to an unsubstituted phenoxide or a phenoxide with electron-withdrawing substituents.

In nucleophilic attacks on the carbon atom to which the sulfonate is attached (C–O bond cleavage), the entire 2,4,5-trimethylbenzenesulfonate group acts as the leaving group. Its excellent ability to depart is due to the high stability of the resulting 2,4,5-trimethylbenzenesulfonate anion. The negative charge on this anion is extensively delocalized across the three oxygen atoms through resonance, making it a very weak conjugate base and thus a very good leaving group. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions

Aryl sulfonates, including arenesulfonates like this compound, have emerged as effective electrophilic partners in metal-catalyzed cross-coupling reactions. They serve as viable alternatives to aryl halides, particularly aryl chlorides and bromides, due to their ease of preparation from widely available phenols. Palladium, nickel, and iron are the most common metals used to catalyze these transformations. nih.govrsc.orgrsc.orgrsc.org

These reactions typically involve the oxidative addition of the aryl sulfonate to a low-valent metal center, followed by transmetalation with an organometallic reagent and reductive elimination to form the new carbon-carbon or carbon-heteroatom bond and regenerate the catalyst.

Palladium-Catalyzed Couplings: Palladium catalysis is widely used for the cross-coupling of aryl arenesulfonates. scribd.com For example, in Suzuki-Miyaura couplings, aryl arenesulfonates can be coupled with arylboronic acids. amazonaws.com Hiyama couplings with organosilanes are also effective. scribd.com The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the oxidative addition step.

Nickel-Catalyzed Couplings: Nickel catalysts are often more reactive and cost-effective than their palladium counterparts for coupling with less reactive electrophiles. rsc.org Nickel-catalyzed Kumada couplings of aryl arenesulfonates with Grignard reagents and Suzuki-type couplings with boronic acids have been successfully developed. amazonaws.comorganic-chemistry.org These reactions can often be performed under milder conditions than those required for palladium-catalyzed systems.

Iron-Catalyzed Couplings: Iron-based catalysts offer a more environmentally benign and economical option for cross-coupling reactions. nih.govbohrium.com Iron-catalyzed Kumada-type cross-couplings of aryl chlorides bearing a sulfonate ester group with alkyl Grignard reagents have been reported, demonstrating the compatibility of the sulfonate group under these conditions. nih.govnih.govbohrium.com In these specific cases, the sulfonate ester acts as a reactive activating group for the C-Cl bond cleavage. nih.gov

The reactivity of this compound in these reactions would be influenced by the electronic and steric effects of the methyl groups. The electron-donating methyl groups might make the oxidative addition step slightly more challenging compared to electron-deficient aryl sulfonates. However, with the appropriate choice of catalyst, ligand, and reaction conditions, it is expected to be a competent substrate in a variety of cross-coupling reactions.

Coupling ReactionCatalystOrganometallic ReagentProduct Type
Suzuki-MiyauraPalladium or NickelOrganoboron compounds (e.g., boronic acids)Biaryls
KumadaPalladium, Nickel, or IronGrignard reagents (Organomagnesium)Alkyl/Aryl-substituted arenes
HiyamaPalladiumOrganosilicon compoundsBiaryls

Electrophilic Aromatic Substitution Reactions of the Phenyl Rings

Both the 3,5-dimethylphenyl and the 2,4,5-trimethylbenzenesulfonate moieties of the molecule are susceptible to electrophilic aromatic substitution. byjus.com The methyl groups on both rings are activating and ortho-, para-directing. fiveable.me However, the sulfonate group is deactivating and meta-directing.

For the 3,5-dimethylphenyl ring , the two methyl groups will direct incoming electrophiles to the ortho and para positions. The para position (C4) and the two equivalent ortho positions (C2 and C6) are activated. Steric hindrance from the sulfonate group may influence the regioselectivity.

For the 2,4,5-trimethylbenzenesulfonate ring , the sulfonyl group is a strong deactivating group, making this ring less reactive towards electrophilic attack than the dimethylphenyl ring. The directing effects of the three methyl groups (activating, ortho-, para-directing) will be in competition with the deactivating and meta-directing sulfonyl group. The positions ortho and para to the methyl groups will be activated, while the positions meta to the sulfonyl group will be the least deactivated.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.comlibretexts.org For example, in a nitration reaction with HNO₃/H₂SO₄, the nitro group would be expected to substitute preferentially on the more activated 3,5-dimethylphenyl ring. masterorganicchemistry.comyoutube.com

Reductive and Oxidative Transformations

The sulfonate group in aryl sulfonates can be cleaved under reductive conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aryl sulfonates to the corresponding phenols and sulfinic acids. chem-station.comuop.edu.pk Milder reducing agents may not be effective.

Oxidative transformations of this compound are less common. The sulfur atom is already in its highest oxidation state (+6). The aromatic rings could potentially be oxidized under harsh conditions, leading to ring-opening or the formation of carboxylic acids. The methyl groups are also susceptible to oxidation to carboxylic acid groups with strong oxidizing agents like potassium permanganate, though this would likely be accompanied by degradation of the rest of the molecule. The sulfide (B99878) linkage, if present in a precursor, is commonly oxidized to a sulfoxide (B87167) and then a sulfone using reagents like peroxy acids. rsc.orgfuture4200.comacs.org

Rearrangement Reactions and Their Mechanisms

Aryl sulfonates can undergo rearrangement reactions under certain conditions. One notable example is the photo-Fries rearrangement, which can occur upon UV irradiation. nih.govconicet.gov.arresearchgate.net This reaction involves the homolytic cleavage of the aryl-oxygen bond, followed by the migration of the sulfonyl group to an ortho or para position on the aromatic ring, yielding a hydroxyphenyl sulfone. For this compound, irradiation could potentially lead to the formation of 2-hydroxy-4,6-dimethylphenyl 2,4,5-trimethylbenzenesulfone.

Thermal rearrangements of aryl sulfonates are also known, though they often require high temperatures. researchgate.net The specific rearrangement pathways and products would depend on the substitution pattern of the aromatic rings. Other types of rearrangements, such as the Mislow–Braverman–Evans rearrangement, are known for related sulfur-containing compounds like aryl sulfoxides. nih.gov

Kinetics and Thermodynamics of Key Reactions

For electrophilic aromatic substitution, the kinetics are governed by the stability of the Wheland intermediate (the arenium ion). The electron-donating methyl groups stabilize this intermediate, thus increasing the reaction rate compared to unsubstituted benzene.

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Advanced NMR methods offer deeper insights into complex structures, conformations, and dynamic processes.

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR experiments are indispensable for the unambiguous assignment of signals and the determination of through-bond and through-space correlations. For a molecule like 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate (B280635), with multiple methyl groups and aromatic protons in similar electronic environments, 2D NMR is crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the 3,5-dimethylphenyl and 2,4,5-trimethylbenzenesulfonyl moieties, confirming the connectivity of aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For the title compound, HMBC would be instrumental in connecting the two aromatic rings across the sulfonate ester linkage (-SO₂-O-), by showing correlations between the protons on one ring and the carbons on the other, via the sulfur and oxygen atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's preferred conformation in solution. For instance, NOESY could reveal through-space interactions between the methyl groups of one ring and the aromatic protons of the other, defining the relative orientation of the two aryl groups around the S-O bond.

The bond between the sulfonyl sulfur and the ester oxygen (S–O) allows for rotation, meaning the two aromatic rings can adopt different relative orientations. Variable Temperature (VT) NMR is the ideal technique to study such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals. If the rotation around the S–O bond is fast on the NMR timescale at room temperature, averaged signals would be observed. Upon cooling, this rotation may slow down, leading to the decoalescence of signals and the appearance of distinct peaks for each conformer. The analysis of these changes allows for the determination of the energy barrier to rotation and the relative populations of different conformers.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, offering definitive insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. While crystallographic data for the specific title compound is not available, analysis of closely related structures, such as 3,5-dimethylphenyl 2-nitrobenzenesulfonate, provides a robust model for its expected solid-state behavior. doaj.orgnih.gov

In the solid state, aryl arenesulfonates exhibit specific conformational preferences. The crystal structure of the related 3,5-dimethylphenyl 2-nitrobenzenesulfonate reveals that the aromatic rings attached to the sulfonate group are oriented in a gauche fashion around the ester S–O bond. doaj.orgnih.gov This results in a twisted conformation. A key parameter describing this is the C–S–O–C torsion angle. For 3,5-dimethylphenyl 2-nitrobenzenesulfonate, this angle is -84.68 (11)°. nih.gov It is expected that 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate would adopt a similar bent conformation.

The bond angles around the central sulfur atom are also characteristic. In related sulfonamides and sulfonate esters, the O=S=O bond angle is typically around 119-120°, while C–S–O angles are closer to 104°. nih.govnih.gov These values reflect the tetrahedral geometry at the sulfur atom, distorted by the presence of double bonds.

Table 1: Representative Crystallographic Data from Analogous Sulfonate Esters
CompoundC–S–O–C Torsion Angle (°)Space GroupReference
3,5-dimethylphenyl 2-nitrobenzenesulfonate-84.68P-1 (Triclinic) nih.gov
2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonateNot specified, but described as gaucheP2₁/c (Monoclinic) eurjchem.com

The way molecules pack in a crystal lattice is determined by a network of non-covalent intermolecular interactions. In the crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate, molecules form centrosymmetric dimers via π–π stacking interactions between the electron-rich 3,5-dimethylphenyl rings. doaj.orgnih.gov The distance between the centroids of these stacked rings is 3.709 Å. doaj.orgnih.gov

Furthermore, weak C–H···O hydrogen bonds and other interactions, such as S=O···N contacts in nitro-substituted analogues, play a significant role in organizing the molecules into layers and columns. doaj.orgnih.gov For this compound, it is anticipated that similar π–π stacking between the aromatic rings and a network of C–H···O interactions involving the sulfonyl oxygen atoms and methyl or aromatic C-H groups would be the dominant forces governing the crystal packing.

Table 2: Intermolecular Interaction Data from an Analogous Compound (3,5-dimethylphenyl 2-nitrobenzenesulfonate)
Interaction TypeDescriptionDistance (Å)Reference
π–π StackingCentroid–centroid distance between 3,5-dimethylphenyl rings3.709 doaj.orgnih.gov
S=O···N InteractionBetween sulfonyl oxygen and nitro nitrogen2.984 doaj.orgnih.gov

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is exceptionally useful for confirming the molecular weight of synthesized compounds and for monitoring the progress of chemical reactions in real-time. Techniques like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) are particularly suited for targeted, quantitative analysis of specific molecules within complex mixtures. nih.govnih.govfrontiersin.org

In the context of mechanistic elucidation, MS can be coupled with a separation technique like liquid chromatography (LC-MS). This setup can be used to monitor reactions involving this compound, such as palladium-catalyzed cross-coupling reactions where aryl arenesulfonates serve as electrophiles. nih.govorganic-chemistry.org

By taking small aliquots from a reaction mixture over time, LC-MS analysis can track the disappearance of the starting material (this compound) and the appearance of the product(s). More importantly, this method can help identify transient intermediates or byproducts. By precisely measuring the mass of these species and inducing fragmentation within the mass spectrometer (MS/MS), their structures can be proposed. This provides direct experimental evidence for a proposed reaction mechanism, confirming the involvement of specific intermediates and helping to optimize reaction conditions by identifying pathways that lead to undesirable byproducts.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of sulfonate esters like this compound. These methods allow for the identification of key functional groups and can be employed to monitor the progress of its synthesis or subsequent reactions.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency, creating a unique molecular fingerprint. xjtu.edu.cn For an aryl sulfonate ester, the most prominent absorption bands are associated with the sulfonyl (-SO2-) group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as strong bands in the regions of 1350-1380 cm⁻¹ and 1160-1200 cm⁻¹, respectively. The S-O-C ester linkage also gives rise to characteristic stretching vibrations. mdpi.comugm.ac.id

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. thermofisher.com While S=O stretches are also Raman active, aromatic ring vibrations are often more pronounced in Raman spectra. This can be particularly useful for analyzing the substituted phenyl and benzenesulfonate (B1194179) moieties of the target molecule.

Both FT-IR and Raman spectroscopy are invaluable for monitoring reaction kinetics. For instance, during the synthesis of a sulfonate ester from a sulfonyl chloride and a phenol (B47542), the disappearance of the O-H stretching band of the phenol and the appearance of the characteristic sulfonate ester bands can be tracked in real-time, often using in-situ probes. xjtu.edu.cnyoutube.com This allows for precise determination of reaction endpoints and optimization of reaction conditions. rsc.org

Table 1: Typical Vibrational Frequencies for Aryl Sulfonate Esters

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
S=O Asymmetric Stretch 1350 - 1380 Strong
S=O Symmetric Stretch 1160 - 1200 Strong
S-O-C Stretch 1000 - 1100 Medium-Strong
C-S Stretch 650 - 750 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling offer profound insights into the structural, electronic, and reactive properties of molecules, which are often inaccessible through experimental means alone. For this compound, these computational methods can predict its behavior at a molecular level.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure of organic molecules. bsu.bynih.govresearchgate.net By solving the Schrödinger equation within the DFT framework, one can obtain crucial information such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential. bsu.by

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important indicators of reactivity. The HOMO-LUMO energy gap can provide insights into the molecule's stability and its susceptibility to electronic excitation. For aryl sulfonates, the LUMO is often localized on the aromatic ring of the sulfonate group, making it susceptible to nucleophilic attack. The electron-donating methyl groups on both aromatic rings of this compound would influence the electron density distribution and, consequently, its reactivity.

Table 2: Representative Calculated Electronic Properties for an Aryl Sulfonate Ester

Property Description Representative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -7.5 to -8.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -1.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO 6.0 to 8.0 eV

Transition State Analysis and Reaction Energy Profiles

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states and intermediates. acs.org For reactions involving sulfonate esters, such as hydrolysis or nucleophilic substitution, there has been considerable debate about whether they proceed through a concerted (single transition state) or a stepwise (with a pentacoordinate intermediate) mechanism. acs.orgrsc.org

By mapping the potential energy surface of the reaction, a reaction energy profile can be constructed. This profile shows the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. The height of the energy barrier at the transition state determines the reaction rate. DFT calculations, often using methods like B3LYP, can be employed to locate the geometry of the transition state and calculate its energy. researchgate.netrsc.org For the formation of an aryl sulfonate, computational studies can model the reaction between the corresponding sulfonic acid and alcohol to determine the most favorable pathway. researchgate.netrsc.org

The three-dimensional structure and conformational flexibility of a molecule are crucial to its properties and reactivity. Aryl sulfonate esters possess several rotatable bonds, leading to various possible conformations. Molecular mechanics and quantum chemical methods can be used to perform a conformational analysis, identifying the low-energy conformers and the energy barriers between them. nih.gov

For this compound, key torsional angles would include those around the S-O and O-C bonds of the ester linkage, as well as the C-S bond. The steric hindrance introduced by the multiple methyl groups on both aromatic rings will significantly influence the preferred conformation, likely favoring a twisted arrangement of the phenyl and benzenesulfonate rings to minimize steric clash. Computational models can predict these dihedral angles and the relative stability of different conformers. researchgate.net

Application of Advanced Analytical Techniques in Reaction Optimization

The synthesis of sulfonate esters requires careful control of reaction parameters to maximize yield and purity. enovatia.com Advanced analytical techniques, particularly in-situ spectroscopic methods, are vital for reaction optimization. xjtu.edu.cn

In-situ FT-IR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of the chemical composition of a reaction mixture without the need for sampling. xjtu.edu.cnyoutube.com By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked as a function of time. This provides valuable kinetic data and allows for the precise determination of the reaction's endpoint. xjtu.edu.cn

For the synthesis of this compound, in-situ FT-IR could be used to monitor the consumption of 3,5-dimethylphenol (B42653) and 2,4,5-trimethylbenzenesulfonyl chloride and the formation of the ester product. This data can be used to optimize parameters such as temperature, catalyst loading, and reaction time to improve efficiency and minimize the formation of byproducts. rsc.orgnih.gov Other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also crucial for offline analysis to confirm product purity and quantify any impurities. enovatia.com

Applications in Advanced Organic Synthesis and Materials Science Non Clinical

Role as a Synthetic Precursor for Complex Molecular Architectures

Aryl sulfonate esters are valuable precursors in the construction of complex organic molecules. researchgate.net Their utility stems from the sulfonate group's ability to function as a stable protecting group for phenols and as an effective leaving group in various C-O bond-forming and cross-coupling reactions. researchgate.net In the context of 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate (B280635), the sterically hindered nature of both the phenolic and sulfonic acid moieties could offer unique selectivity in certain transformations.

The sulfonate ester can be considered a stable derivative of 3,5-dimethylphenol (B42653), protecting the hydroxyl group during multi-step syntheses. When desired, the phenolic hydroxyl group can be regenerated under specific conditions. More significantly, the arylsulfonate group can act as a leaving group in transition metal-catalyzed cross-coupling reactions, providing a viable alternative to aryl halides for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The electron-donating methyl groups on both rings would modulate the electronic properties of the molecule, potentially influencing the rates and outcomes of these coupling reactions. For instance, in Suzuki-Miyaura or Buchwald-Hartwig couplings, the specific substitution pattern could affect the oxidative addition step at the transition metal center.

Table 1: Examples of Cross-Coupling Reactions with Aryl Sulfonate Esters

Aryl Sulfonate Coupling Partner Catalyst System Product Application
Phenyl tosylate Phenylboronic acid Pd(OAc)₂ / SPhos Biphenyl Synthesis of liquid crystals, polymers
4-Methoxyphenyl nosylate Aniline (B41778) Pd₂(dba)₃ / Xantphos 4-Methoxydiphenylamine Pharmaceutical intermediates

Utilization in the Synthesis of Specialty Chemicals and Agrochemicals

The broader class of alkyl aryl sulfonates is widely used in the formulation of specialty chemicals, particularly as surfactants, detergents, and emulsifying agents. nih.govresearchgate.net While 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate itself is not a typical surfactant due to its structure, its synthesis involves precursors that are relevant to this industry. The sulfonation of substituted aromatic compounds is a key step in producing these specialty chemicals.

In the agrochemical sector, sulfonyl-containing compounds are prevalent motifs in herbicides, fungicides, and insecticides. acs.org Aryl sulfinates, which can be derived from aryl sulfonates, are versatile intermediates for accessing a diverse range of sulfonyl-derived arenes used in agrochemicals. acs.org The synthesis of these complex agrochemicals often involves the strategic introduction of sulfonyl groups, and precursors like this compound could serve as building blocks or model compounds for developing new active ingredients. The lipophilicity imparted by the multiple methyl groups could be a desirable feature for enhancing the bioavailability and efficacy of potential agrochemical candidates.

Application as a Key Intermediate in Multi-Step Organic Syntheses

As an intermediate, this compound offers a dual functionality. The 3,5-dimethylphenyl portion can be viewed as a protected phenol (B47542), while the 2,4,5-trimethylbenzenesulfonyl group can act as a leaving group. This dual nature makes it a potentially valuable intermediate in convergent synthetic strategies where two complex fragments are joined.

For example, the sulfonate ester could undergo a nucleophilic aromatic substitution reaction under certain conditions, or more likely, participate in transition metal-catalyzed cross-coupling reactions to link the 3,5-dimethylphenyl moiety to another molecular scaffold. The steric hindrance provided by the ortho-methyl groups on the benzenesulfonate (B1194179) ring might influence the conformational preferences of the molecule and the stereochemical outcome of reactions at adjacent positions.

Development of Functional Materials and Polymers

The incorporation of sulfonate groups into polymer structures can impart desirable properties such as improved thermal stability, flame retardancy, and specific ion-exchange capabilities.

Monomers containing sulfonate ester groups can be polymerized to create polysulfonate esters. The synthesis of aliphatic poly(sulfonate ester)s via acyclic diene metathesis (ADMET) polymerization has been reported, yielding degradable polyethylene-like materials. rsc.org Aromatic sulfonate esters can also be incorporated into polymer backbones, for instance, through polycondensation reactions. A monomer derived from 3,5-dimethylphenol, and subsequently functionalized to bear polymerizable groups, could be used to introduce the this compound moiety as a pendant group or within the main chain of a polymer. Such polymers could exhibit unique solubility profiles and thermal properties due to the bulky, hydrophobic nature of the substituent groups.

While there is no direct evidence for this compound acting as a catalyst precursor, related sulfonate-containing compounds have been investigated in catalysis. For instance, palladium catalysts with alkylphosphine-sulfonate ligands have shown high activity in the copolymerization of ethylene with polar monomers. acs.org The synthesis of such ligands could potentially start from precursors with a sulfonate group. Furthermore, novel imino- and aryl-sulfonate-based photoacid generators have been developed for the cationic ring-opening polymerization of monomers like ε-caprolactone. rsc.org These systems generate a sulfonic acid upon irradiation, which then catalyzes the polymerization. The specific substitution pattern of this compound could be explored for its potential to generate a sulfonic acid with specific catalytic activity upon appropriate activation.

Strategies for Functional Group Interconversion and Derivatization

The sulfonate ester linkage in this compound is a key site for functional group interconversion. The most common transformation is the cleavage of the S-O bond or the C-O bond.

S-O Bond Cleavage : This pathway would regenerate the 3,5-dimethylphenol and a derivative of 2,4,5-trimethylbenzenesulfonic acid. This is essentially a deprotection step if the sulfonate is used as a protecting group for the phenol.

C-O Bond Cleavage : This is a more synthetically useful transformation, typically achieved via transition metal catalysis, which allows the replacement of the sulfonate group with other functionalities. This is the basis for its use in cross-coupling reactions as an alternative to aryl halides. researchgate.net

Furthermore, the aromatic rings themselves can be subject to further functionalization, although the presence of multiple activating methyl groups can lead to challenges in regioselectivity. However, modern methods for site-selective C-H functionalization could potentially be applied to introduce additional functional groups on either the phenyl or the benzenesulfonyl ring, further diversifying the molecular architecture. nih.gov For example, iridium-catalyzed C-H borylation can be directed to the meta or para positions of aryl sulfonyl compounds, providing a handle for further derivatization. nih.gov

Table 2: Potential Functional Group Interconversions of Aryl Sulfonates

Starting Material Reagents and Conditions Product Transformation Type
Aryl tosylate Pd catalyst, boronic acid, base Biaryl C-O bond cleavage / Suzuki Coupling
Aryl nosylate Pd catalyst, amine, base Diaryl amine C-O bond cleavage / Buchwald-Hartwig Amination
Aryl sulfonate Strong base or acid Phenol S-O bond cleavage / Deprotection

No Publicly Available Data for this compound in Non-Biological Chemo-Sensor and Chemical Probe Development

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the application of This compound in the development of chemo-sensors and chemical probes for non-biological sensing applications.

The lack of available data indicates that this particular compound has likely not been a focus of research in the field of non-biological chemical sensor development, or any such research has not been published in publicly accessible forums. Therefore, no detailed research findings or data tables on its performance in these applications can be provided.

Theoretical and Mechanistic Insights

Frontier Molecular Orbital Theory and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org In the case of 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate (B280635), the distribution and energies of these orbitals are heavily influenced by the electronic properties of its constituent aromatic rings.

The 3,5-dimethylphenyl group, with its two electron-donating methyl substituents, increases the electron density of its aromatic ring. Consequently, the HOMO of the entire molecule is expected to be predominantly localized on this moiety. A higher energy HOMO indicates greater nucleophilicity and a higher propensity to donate electrons to an electrophile. taylorandfrancis.com Conversely, the 2,4,5-trimethylbenzenesulfonyl group acts as an electron-withdrawing entity, primarily due to the highly electronegative oxygen atoms of the sulfonate group. This feature dictates that the LUMO is centered on the electrophilic sulfur atom and the antibonding orbitals associated with the S-O bonds. A lower energy LUMO signifies a greater susceptibility to nucleophilic attack at the sulfur center. ucsb.edu

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting the molecule's kinetic stability. A large gap implies higher stability and lower reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. The introduction of electron-donating or electron-withdrawing substituents is a common strategy to tune these frontier orbital energy levels and, by extension, the molecule's reactivity. rsc.org

Table 1: Conceptual Frontier Molecular Orbital Properties and Reactivity Descriptors

Orbital/DescriptorPrimary LocationKey Influencing FactorsPredicted Reactivity Implication
HOMO (Highest Occupied Molecular Orbital)3,5-dimethylphenyl ringElectron-donating effects of two methyl groups.Site of potential electrophilic attack on the aromatic ring. Higher energy level increases overall nucleophilicity.
LUMO (Lowest Unoccupied Molecular Orbital)Sulfur atom of the sulfonate group (σ* S-O)Strong electron-withdrawing effect of the sulfonyl group.Primary site for nucleophilic attack, leading to S-O bond cleavage.
HOMO-LUMO Gap (ΔE)Entire MoleculeCombined electronic effects of all substituents.Determines overall kinetic stability and color (UV-Vis absorption). A smaller gap suggests higher reactivity.
Electrophilicity IndexSulfur atomRelated to the LUMO energy.A high value indicates a strong capability to accept electrons, confirming the electrophilic nature of the sulfur center.
Nucleophilicity Index3,5-dimethylphenyl ringRelated to the HOMO energy.A high value suggests the ring is susceptible to reactions with strong electrophiles.

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can profoundly influence the reaction rates and mechanisms of nucleophilic substitution on sulfonate esters. libretexts.org The polarity and proticity of the solvent are particularly crucial in determining whether a reaction proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway.

In an SN1 mechanism, the rate-determining step is the ionization of the substrate to form a carbocation and a sulfonate anion. Polar protic solvents, such as water and alcohols, are highly effective at stabilizing both the anionic leaving group (sulfonate) and any potential cationic intermediate through hydrogen bonding. csbsju.edu This solvation significantly lowers the activation energy for the ionization step, thereby accelerating the SN1 reaction rate. libretexts.org

Conversely, SN2 reactions, which involve a backside attack by a nucleophile in a single concerted step, are generally favored in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone. These solvents can solvate the accompanying cation of a nucleophilic salt but leave the anion relatively "bare" and more reactive. libretexts.org In polar protic solvents, the nucleophile is heavily solvated by hydrogen bonds, which stabilizes it and reduces its reactivity, thus depressing the rate of SN2 reactions. csbsju.edu Nonpolar solvents are generally poor choices for nucleophilic substitution reactions involving charged species due to their inability to stabilize charged intermediates or transition states.

Recent studies on the hydrolysis of aryl benzenesulfonates suggest that the mechanism can be complex, potentially proceeding through a concerted pathway or a stepwise process involving a pentavalent intermediate, depending on the nature of the leaving group. nih.govrsc.org

Table 2: Predicted Solvent Effects on Nucleophilic Substitution Rates for 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate

Solvent TypeExampleEffect on SN1 RateEffect on SN2 RatePrimary Reason
Polar ProticWater (H₂O), Methanol (CH₃OH)Significant IncreaseDecreaseStrongly solvates and stabilizes both the sulfonate leaving group and carbocation intermediate; solvates and deactivates the nucleophile. libretexts.org
Polar AproticDimethyl Sulfoxide (DMSO), Acetonitrile (CH₃CN)Moderate IncreaseSignificant IncreaseSolvates cations but leaves the nucleophile anion "bare" and highly reactive; stabilizes the polar transition state. libretexts.org
NonpolarToluene, HexaneSignificant DecreaseSignificant DecreasePoor solvation of charged intermediates, transition states, and ionic reactants, leading to high activation energies.

Stereoelectronic Effects in Sulfonate Ester Reactivity

Stereoelectronic effects, which describe the influence of orbital orientation on molecular geometry and reactivity, play a critical role in the behavior of sulfonate esters. The conformation around the S–O ester bond is particularly important. X-ray crystallographic studies of similar aryl sulfonates reveal that the aromatic rings attached to the sulfonate group are typically oriented in a gauche fashion around the ester S–O bond. researchgate.net This conformation is not random but is a consequence of minimizing steric repulsion and optimizing orbital overlap.

This specific spatial arrangement has direct implications for reactivity. The gauche conformation positions the σ* (antibonding) orbitals of the S–C and S–O bonds in a way that influences the trajectory of an incoming nucleophile. For nucleophilic attack at the sulfur atom, the approach is dictated by the need for optimal overlap with the LUMO (primarily the S–O σ* orbital). This preferred geometry of attack, often described by principles like the Bürgi-Dunitz trajectory, is a classic example of a stereoelectronic effect controlling a reaction pathway. The stability of the trigonal bipyramidal transition state (or intermediate) is highly dependent on the orientation of the substituents and their associated orbitals.

Table 3: Key Stereoelectronic Parameters and Their Influence on Reactivity

ParameterTypical Value/ObservationImplication for Reactivity
C–S–O–C Torsion Angle~60-90° (gauche) researchgate.netMinimizes steric hindrance and dictates the accessible trajectories for nucleophilic attack on the sulfur atom.
Anomeric EffectsInteraction between oxygen lone pairs and adjacent σ* orbitals (e.g., σS-C)Stabilizes the ground state conformation and can influence the bond lengths and angles within the sulfonate group.
Orbital Overlap (Nucleophile → LUMO)Maximized at a specific angle of approach (e.g., Bürgi-Dunitz trajectory)The reaction rate is highly sensitive to steric hindrance that blocks this optimal trajectory. The *gauche conformation exposes a face of the sulfur atom for attack.

Non-Covalent Interactions and Their Influence on Reactivity

Non-covalent interactions, while individually weak, can collectively exert a significant influence on the conformation, stability, and reactivity of this compound. These interactions are crucial in both the solid state and in solution. rsc.org

The presence of two extended π-systems (the dimethylphenyl and trimethylphenyl rings) allows for the possibility of intramolecular or intermolecular π–π stacking interactions. In a folded conformation, the two rings could stack upon each other, which might sterically shield the electrophilic sulfur atom from an incoming nucleophile, thereby reducing reactivity. Intermolecularly, these stacking interactions are a key force in crystal packing. mdpi.com

Table 4: Potential Non-Covalent Interactions and Their Influence on Reactivity

Interaction TypeParticipating GroupsPotential Influence on Reactivity
π–π StackingBetween the 3,5-dimethylphenyl and 2,4,5-trimethylphenyl rings (intra- or intermolecular).May sterically hinder the approach of nucleophiles to the sulfur center in a folded conformation. Influences crystal packing and solubility. mdpi.com
C–H···O Hydrogen BondsMethyl C–H bonds (donors) and Sulfonyl O atoms (acceptors).Can lead to molecular self-assembly, influencing effective reactant concentration and orientation, thus affecting reaction rates in solution. mdpi.com
Van der Waals Forces (Dispersion)Entire molecule, especially the numerous alkyl (methyl) groups.Contribute to overall molecular packing and interactions in nonpolar solvents, affecting solubility and aggregation.

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Biocatalytic Synthetic Routes

The synthesis of sulfonate esters, including 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate (B280635), traditionally relies on methods that may involve hazardous reagents and generate significant waste. The future of its synthesis lies in the adoption of green and sustainable practices.

Key Research Thrusts:

Green Solvents and Catalysts: A primary focus will be the replacement of conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. Research into solid acid catalysts, like sulfonated mesoporous materials, could provide reusable and environmentally benign alternatives to traditional acid catalysts. rsc.orgbeilstein-journals.org

Biocatalysis: The use of enzymes to catalyze the formation of the sulfonate ester bond is a highly promising avenue. Lipases, proteases, and newly discovered sulfotransferases could offer high selectivity and operate under mild reaction conditions, reducing energy consumption and by-product formation. nih.gov For instance, enzymes like laccase have been used for the polymerization of lignosulfonates, indicating the potential for enzymatic modification of sulfonate-containing compounds. frontiersin.org The discovery of sulfotransferases that catalyze C-sulfonation opens up new possibilities for enzymatic synthesis. nih.gov

Atom Economy: Future synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, a key principle of green chemistry. One-pot reactions, where multiple synthetic steps are carried out in a single reactor, will be explored to improve efficiency and reduce waste. figshare.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages for the production and study of 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate.

Anticipated Advancements:

Enhanced Safety and Scalability: Flow chemistry allows for the use of smaller reactor volumes, which significantly improves heat transfer and control over reaction parameters. This is particularly beneficial for potentially exothermic sulfonation reactions. rsc.org The modular nature of flow systems also allows for easier scaling from laboratory to industrial production. google.commdpi.com

Increased Efficiency and Purity: The precise control over reaction conditions in flow reactors often leads to higher yields and purities of the final product. google.commdpi.com In-line purification techniques can be integrated into the flow system to further streamline the process. thieme-connect.deacs.org

High-Throughput Screening: Automated synthesis platforms can rapidly synthesize a library of sulfonate ester derivatives by systematically varying the starting materials. This high-throughput approach can accelerate the discovery of new compounds with desired properties. nih.govmerckmillipore.comresearchgate.netmedium.com

Table 1: Comparison of Batch vs. Flow Chemistry for Sulfonate Ester Synthesis

Feature Batch Synthesis Flow Chemistry
Safety Higher risk due to large reaction volumes and potential for thermal runaway. Enhanced safety due to small reactor volumes and excellent heat transfer. rsc.org
Scalability Scaling up can be challenging and may require significant process redesign. Readily scalable by running the system for longer periods or by parallelization. google.com
Control Less precise control over reaction parameters like temperature and mixing. Precise control over temperature, pressure, and residence time. google.com
Efficiency Often lower yields and may require extensive purification. Typically higher yields and purity, with the potential for in-line purification. mdpi.com
Automation Can be automated, but integration is often more complex. Inherently suited for automation and integration with analytical tools. researchgate.net

Computational Design and Optimization of Novel Sulfonate Ester Derivatives

Computational chemistry and molecular modeling are set to play a pivotal role in the exploration of new derivatives of this compound and the prediction of their properties.

Future Applications:

Quantitative Structure-Activity Relationships (QSAR): QSAR models can be developed to correlate the structural features of sulfonate esters with their biological activity or physical properties. nih.govresearchgate.netnih.gov This will enable the in-silico screening of virtual libraries of compounds to identify promising candidates for synthesis and testing.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and mode of interaction of sulfonate ester derivatives with biological targets such as enzymes or receptors.

Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to elucidate reaction mechanisms and predict the reactivity of this compound and its derivatives. This can aid in the design of more efficient synthetic routes.

Development of New Analytical Techniques for In-Situ Monitoring of Reactions

Real-time monitoring of the synthesis of this compound is crucial for optimizing reaction conditions and ensuring product quality. The development and application of advanced in-situ analytical techniques will be a key research area.

Emerging Techniques:

Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. clairet.co.ukrsc.orgchromatographytoday.comspectroscopyonline.com This provides valuable kinetic data and insights into the reaction mechanism. nih.gov

Process Analytical Technology (PAT): The integration of these in-situ monitoring tools into the synthesis process is a cornerstone of PAT. This allows for continuous process verification and control, leading to more robust and reproducible manufacturing.

Hyphenated Techniques: The combination of separation techniques like chromatography with spectroscopic detection (e.g., LC-NMR, LC-MS) can provide detailed information about complex reaction mixtures.

Table 2: In-Situ Monitoring Techniques for Sulfonation Reactions

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Functional group analysis, concentration of reactants and products. chromatographytoday.com Fast, non-destructive, and can be used with fiber-optic probes. clairet.co.uk Overlapping peaks can make quantification challenging in complex mixtures.
Raman Spectroscopy Complementary to FTIR, good for symmetric bonds and aqueous systems. clairet.co.uk Less interference from water, can be used for solid-phase reactions. Can be affected by fluorescence.
NMR Spectroscopy Detailed structural information, quantification of all species. chromatographytoday.comacs.org Highly specific and quantitative. Lower sensitivity and higher cost compared to other techniques. chromatographytoday.com
UV-Vis Spectroscopy Concentration of chromophoric species. chromatographytoday.com Simple, low-cost, and sensitive for certain compounds. Limited to compounds that absorb in the UV-Vis range.

Unexplored Reaction Pathways and Mechanistic Challenges

Beyond its role as a potential leaving group in nucleophilic substitution reactions, this compound may participate in a variety of unexplored chemical transformations. Elucidating the mechanisms of these reactions presents exciting challenges for physical organic chemists.

Potential Research Areas:

Cross-Coupling Reactions: Aryl sulfonates are known to participate in various transition-metal-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. researchgate.netresearchgate.netorganic-chemistry.orgacs.org The reactivity of this compound in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings could be a fruitful area of investigation.

Sulfonyl Migrations: The rearrangement of the sulfonyl group to different positions on the aromatic rings is a possibility that could lead to novel isomers with unique properties. rsc.org

Radical Chemistry: The sulfonyl group can act as a radical leaving group under certain conditions, opening up possibilities for radical-mediated C-C and C-heteroatom bond formation. researchgate.net

Mechanistic Studies: Detailed kinetic and isotopic labeling studies will be necessary to understand the mechanisms of both known and newly discovered reactions of this compound. acs.orgthieme-connect.comorganic-chemistry.org The influence of the methyl substituents on the reactivity and regioselectivity of these reactions will be of particular interest.

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is likely synthesized via sulfonation or esterification reactions. A stepwise approach involves: (i) Sulfonation of 2,4,5-trimethylbenzene using concentrated sulfuric acid at controlled temperatures (e.g., 80–100°C) to generate the sulfonic acid intermediate. (ii) Activation of the sulfonic acid with thionyl chloride (SOCl₂) to form the sulfonyl chloride. (iii) Reaction with 3,5-dimethylphenol under basic conditions (e.g., pyridine or NaHCO₃) to form the ester . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to adjust stoichiometry, temperature, and catalyst loading. For example, phosphine ligands (e.g., 3,5-Xyl-SKEWPHOS in ) may stabilize intermediates in stereoselective syntheses.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Compare retention times against a reference standard.
  • Structural Confirmation : Employ NMR (¹H, ¹³C, and DEPT-135) to confirm substituent positions. For example, aromatic protons in the 3,5-dimethylphenyl group will show distinct splitting patterns due to para-substitution.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight (e.g., [M+H]+ ion) and detect fragmentation patterns .

Q. What experimental protocols ensure stability during storage and handling of sulfonate esters like this compound?

  • Methodological Answer :
  • Storage : Store under inert atmosphere (N₂ or Ar) at −20°C in amber vials to prevent hydrolysis or photodegradation.
  • Stability Testing : Conduct accelerated degradation studies by exposing the compound to varying pH (e.g., 1 M HCl, 1 M NaOH) and temperatures (40–60°C). Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer :
  • Mechanistic Probes : Use kinetic isotope effects (KIE) or Hammett plots to study electronic effects of substituents on reaction rates. For example, compare the sulfonate’s leaving-group ability in SN2 reactions using labeled substrates (e.g., deuterated solvents).
  • Catalytic Screening : Test transition-metal catalysts (e.g., Pd/Cu) in coupling reactions with arylboronic acids. Monitor intermediates via in situ IR or NMR spectroscopy .

Q. What analytical strategies resolve data contradictions in environmental fate studies (e.g., biodegradation vs. persistence)?

  • Methodological Answer :
  • Matrix-Specific Extraction : Use solid-phase extraction (SPE) with HLB cartridges (60 mg, 3 cc) to isolate the compound from complex matrices like wastewater. Elute with methanol:2-propanol (9:1 v/v) and analyze via LC-MS/MS with isotope-labeled internal standards (e.g., triclosan-d3) to correct for matrix effects .
  • Degradation Pathways : Perform photolysis (UV light, 254 nm) or microbial degradation assays (e.g., activated sludge). Track transformation products using high-resolution mass spectrometry (HRMS) and compare fragmentation libraries .

Q. How can computational modeling predict the compound’s interactions with biological targets or environmental receptors?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to enzymes (e.g., sulfotransferases). Parameterize the ligand using its SMILES notation (e.g., derived from ’s structure).
  • QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., methyl groups) with toxicity or biodegradability endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.